molecular formula C24H24ClN5O3 B2580764 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1185001-14-2

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2580764
CAS RN: 1185001-14-2
M. Wt: 465.94
InChI Key: ZUSRYNIVCIYUCF-UHFFFAOYSA-N
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Description

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolo[3,4-d]pyrimidines are notable for their synthesis and biological evaluation, particularly as potential anticancer and anti-inflammatory agents. These compounds are synthesized through various chemical reactions, including condensation and cyclocondensation processes, and are evaluated for their biological activities in vitro. The structural modifications of these compounds aim to enhance their biological efficacy and selectivity towards specific biological targets (Rahmouni et al., 2016).

Anticancer Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have been designed and tested for their anticancer activities against various cancer cell lines. These studies often involve evaluating the cytotoxic effects of the compounds on cancer cells, aiming to identify promising candidates for further development as anticancer drugs. The structure-activity relationship (SAR) analysis helps in understanding the impact of different substituents on the anticancer efficacy of these compounds (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds based on pyrazolo[3,4-d]pyrimidine scaffolds extends to exploring their potential as anti-inflammatory and analgesic agents. These compounds are evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) and their analgesic and anti-inflammatory activities in vivo. The aim is to develop new therapeutic agents that can effectively manage pain and inflammation with improved safety and efficacy profiles (Abu‐Hashem et al., 2020).

Insecticidal Assessment

Research on pyrazolo[3,4-d]pyrimidine derivatives also includes their assessment as potential insecticidal agents. The insecticidal activity of these compounds is tested against specific pests, such as the cotton leafworm, to determine their effectiveness in controlling agricultural pests and their potential application in integrated pest management strategies (Fadda et al., 2017).

properties

CAS RN

1185001-14-2

Product Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide

Molecular Formula

C24H24ClN5O3

Molecular Weight

465.94

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C24H24ClN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-18-11-10-15(2)19(25)12-18)24(33)29(23(22)32)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,26,31)

InChI Key

ZUSRYNIVCIYUCF-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl

solubility

not available

Origin of Product

United States

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